(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15NO3S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1,3-benzodioxol-5-ylmethylene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is 369.04933569 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of thiazolidinone derivatives, including compounds structurally similar to the one mentioned. For instance, compounds with antitumor properties were synthesized and their structures elucidated using spectroscopic and X-ray crystallographic investigations (Al-Omran, Mohareb, & El-Khair, 2014). These studies contribute to understanding the chemical and physical properties of thiazolidinone derivatives, laying the groundwork for their application in drug design and development.
Antimicrobial and Cytotoxic Activities
Several studies have evaluated the antimicrobial and cytotoxic activities of thiazolidinone derivatives. For example, new series of benzylidene thiazolidin-4-one derivatives were synthesized and found to exhibit significant antimicrobial and cytotoxic activities, suggesting their potential as therapeutic agents (Feitoza et al., 2012). Such research is critical for identifying new compounds with potential applications in treating cancer and infectious diseases.
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative effects of thiazolidinone derivatives against various cancer cell lines have been a focus of research, indicating their potential as anticancer agents. Studies have shown that certain derivatives can inhibit the proliferation of human cancer cell lines, highlighting their therapeutic potential (Chandrappa et al., 2008). The identification of compounds with potent antiproliferative activity is a significant step towards the development of new cancer treatments.
Anti-inflammatory Applications
The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Research into novel benzilidene thiazolidinones has shown promising anti-inflammatory activity, suggesting their use in developing new anti-inflammatory drugs (Uchôa et al., 2009). Understanding the mechanisms behind their anti-inflammatory effects could lead to novel treatments for inflammatory diseases.
Corrosion Inhibition
Apart from biomedical applications, thiazolidinone derivatives have been studied for their potential as corrosion inhibitors. For example, derivatives were found to effectively inhibit the corrosion of oil-well tubular steel in acidic solutions, demonstrating their utility in industrial applications (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-11-3-5-14(12(2)7-11)20-18(21)17(25-19(20)24)9-13-4-6-15-16(8-13)23-10-22-15/h3-9H,10H2,1-2H3/b17-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLVENPOWDZSPL-MFOYZWKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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